molecular formula C22H22N4O4 B2393344 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421452-35-8

3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2393344
CAS No.: 1421452-35-8
M. Wt: 406.442
InChI Key: IGHSPTASGBWOTR-UHFFFAOYSA-N
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Description

3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a piperidine ring, and a triazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the formation of the piperidine ring and the subsequent introduction of the triazolone moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzo[d][1,3]dioxole moiety.

    Reduction: Typically used to reduce the triazolone ring.

    Substitution: Both nucleophilic and electrophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to quinone derivatives, while reduction of the triazolone ring can yield various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one apart is its combination of these three distinct moieties, which endows it with unique chemical and biological properties. This combination allows for a wide range of applications and interactions that are not typically observed in compounds containing only one or two of these moieties.

Properties

IUPAC Name

5-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-24-22(28)26(17-5-3-2-4-6-17)20(23-24)15-9-11-25(12-10-15)21(27)16-7-8-18-19(13-16)30-14-29-18/h2-8,13,15H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHSPTASGBWOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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